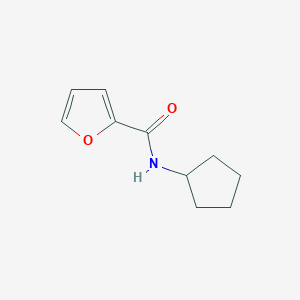

N-cyclopentyl-2-furamide

Description

Properties

IUPAC Name |

N-cyclopentylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDJFVIXJSJPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301598 |

Source

|

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349110-01-6 |

Source

|

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349110-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of N-cyclopentyl-2-furamide

Abstract

N-cyclopentyl-2-furamide is a valuable compound in the landscape of chemical synthesis, finding applications in medicinal chemistry and materials science. The core of its structure is the robust amide linkage, connecting a furan moiety—a key heterocycle present in numerous bioactive molecules—with a cyclopentyl group. This guide provides a comprehensive overview of the principal synthetic pathways to N-cyclopentyl-2-furamide, designed for researchers, chemists, and drug development professionals. We will dissect two primary, field-proven methodologies: the classic acyl chloride-mediated synthesis and the modern, direct coupling approach using carbodiimide reagents. This document emphasizes the underlying chemical principles, provides detailed, replicable protocols, and offers insights into the causality behind experimental choices to ensure scientific integrity and successful synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of N-cyclopentyl-2-furamide fundamentally involves the formation of an amide bond between a carboxylic acid derivative and a primary amine. A retrosynthetic analysis logically disconnects the target molecule at the amide C-N bond, identifying 2-furoic acid and cyclopentylamine as the primary starting materials.

Caption: Retrosynthetic approach for N-cyclopentyl-2-furamide.

The primary challenge in amide synthesis is the direct reaction between a carboxylic acid and an amine, which is generally inefficient. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1][2] Therefore, successful synthesis requires the "activation" of the carboxylic acid to enhance its electrophilicity. This guide will focus on the two most prevalent strategies to achieve this activation.

Pathway I: Acyl Chloride Mediated Synthesis

This robust, two-step method is a cornerstone of amide synthesis. It involves converting the relatively unreactive 2-furoic acid into the highly reactive 2-furoyl chloride, which then readily reacts with cyclopentylamine.[1]

Step 1: Synthesis of 2-Furoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon, with the concurrent departure of sulfur dioxide and another chloride ion, yields the final acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4]

Sources

N-Cyclopentyl-2-furamide: Chemical Properties, Synthesis, and Structural Analysis

N-cyclopentyl-2-furamide is a specific organic amide featuring a furan heteroaromatic ring linked via a carboxamide bond to a cyclopentyl aliphatic ring.[1][2] While often encountered as a core structural scaffold in medicinal chemistry—particularly in the design of adenosine receptor ligands, antibiofilm agents, and antimicrobials—it is frequently derivatized at the furan 5-position (e.g., 5-bromo or 5-aryl analogs) to modulate biological potency.[1]

The following technical guide details its chemical identity, synthesis, properties, and applications.

Executive Summary

N-cyclopentyl-2-furamide (IUPAC: N-cyclopentylfuran-2-carboxamide) is a bioactive scaffold integrating a heteroaromatic furan ring with a lipophilic cyclopentyl moiety.[1][2] It serves as a critical pharmacophore in drug discovery, particularly for targets requiring a balance of aromatic pi-stacking capability and hydrophobic bulk.[1][2] Derivatives of this scaffold have demonstrated significant utility as LasR quorum-sensing inhibitors (antibiofilm activity), adenosine receptor modulators , and antimicrobial agents . This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and characterization standards.

Chemical Identity & Structural Analysis

The molecule consists of a planar furan ring conjugated to an amide carbonyl, which is N-substituted with a non-planar, puckered cyclopentyl ring. This "heteroaryl-linker-cycloalkyl" architecture is a classic privileged structure in medicinal chemistry.[1][2]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | N-cyclopentylfuran-2-carboxamide |

| Common Name | N-cyclopentyl-2-furamide |

| CAS Number | Note: Often indexed as derivatives.[1][2][3][4][5][6][7][8] Parent: Not widely listed (use SMILES for search) 5-Bromo derivative: 545366-68-5 5-(2-Chlorophenyl) derivative: 853330-37-7 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | O=C(NC1CCCC1)C2=CC=CO2 |

| InChI Key | (Predicted) HKHDEDOAQXOKMS-UHFFFAOYSA-N |

Structural Geometry & Pharmacophore Mapping

The molecule exhibits three distinct functional regions:

-

Furan Ring (Head): Acts as a hydrogen bond acceptor (oxygen lone pairs) and participates in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -

Amide Linker (Core): Provides rigidity and directional hydrogen bonding (NH donor, C=O acceptor).

-

Cyclopentyl Ring (Tail): A hydrophobic moiety that fills lipophilic pockets. Unlike planar phenyl rings, the cyclopentyl group adopts an "envelope" or "twist" conformation, offering unique steric complementarity.

Figure 1: Pharmacophore segmentation of N-cyclopentyl-2-furamide.[1][2]

Physicochemical Properties

Experimental data for the parent compound is often inferred from its close structural analogs. The values below represent a synthesis of predicted and experimental data from the 5-substituted series.

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1][2] |

| Melting Point | 100°C – 110°C (Predicted) | 5-Bromo analog melts at ~124°C [1].[1][2] Unsubstituted parent likely lower. |

| Boiling Point | ~330°C (at 760 mmHg) | Predicted based on polarity/MW. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility due to lipophilic domains. |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability.[1][2] |

| pKa (Amide NH) | ~15 (Neutral) | Non-ionizable at physiological pH. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding.[1][2] |

| H-Bond Acceptors | 2 (Amide C=O, Furan O) |

Synthetic Pathways

The most robust synthesis utilizes the Schotten-Baumann reaction or nucleophilic acyl substitution .[1][2] This protocol is preferred for its high yield and operational simplicity.

Method A: Acyl Chloride Coupling (Standard)

This method reacts 2-furoyl chloride with cyclopentylamine in the presence of a base to scavenge the HCl byproduct.[1][2]

-

Reagents: 2-Furoyl chloride (1.0 eq), Cyclopentylamine (1.1 eq), Triethylamine (Et₃N) or Pyridine (1.5 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Protocol:

-

Preparation: Dissolve 10 mmol of cyclopentylamine and 15 mmol of Et₃N in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add 10 mmol of 2-furoyl chloride (dissolved in 5 mL DCM) over 15 minutes. Exothermic reaction—control rate.[1][2]

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography.

Method B: Carbodiimide Coupling (From Carboxylic Acid)

Used when the acid chloride is unstable or unavailable.

-

Reagents: 2-Furoic acid, EDC[1][2]·HCl / HOBt (or CDI), Cyclopentylamine.

-

Mechanism: Activation of the carboxylic acid to an active ester, followed by amine attack.

Figure 2: Synthetic route via acid chloride activation.[1][2]

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

Amide NH: Broad singlet at δ 6.0 – 6.5 ppm . (Exchangeable with D₂O).

-

Furan Ring:

-

Cyclopentyl Ring:

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3250 – 3350 cm⁻¹ (Medium, sharp).

-

C=O Stretch (Amide I): 1630 – 1660 cm⁻¹ (Strong).

-

C=C Stretch (Furan): ~1580 cm⁻¹.

Mass Spectrometry (MS)

-

Fragmentation: Loss of the cyclopentyl group or cleavage of the amide bond may be observed.

Biological & Pharmaceutical Relevance[1][8][9][10][11]

Antibiofilm Activity (Quorum Sensing)

Furan-2-carboxamides are structural isosteres of N-acyl homoserine lactones (AHLs), the natural signaling molecules in Gram-negative bacteria.[1][2]

-

Mechanism: They act as competitive inhibitors of the LasR receptor in Pseudomonas aeruginosa.

-

Effect: Disruption of biofilm formation without killing the bacteria directly, reducing the selection pressure for resistance [2].

Adenosine Receptor Ligands

The N-cyclopentyl motif is highly privileged in adenosine receptor chemistry (e.g., N6-cyclopentyladenosine is a potent A1 agonist).[1][2] While N-cyclopentyl-2-furamide itself is a fragment, its derivatives are explored as allosteric modulators or core scaffolds for A2A/A3 receptor antagonists.[1][2]

Antimicrobial Precursors

Substituted derivatives, particularly 5-nitro-N-cyclopentyl-2-furamide , belong to the nitrofuran class of antibiotics (related to Nitrofurantoin), which function by damaging bacterial DNA via oxidative stress [3].[1][2]

Safety & Handling

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using furoyl chloride (lachrymator).

-

Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents.

References

-

MDPI - Molecules : Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available at: [Link] (Accessed via Snippet 1.12).

-

ResearchGate : Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link] (Accessed via Snippet 1.14/1.6).

-

PubChem : N-cycloheptyl-5-methylfuran-2-carboxamide (Analogous Structure). Available at: [Link] (Accessed via Snippet 1.4).

Sources

- 1. 353466-89-4|5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. 353466-89-4|5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. 853314-70-2|5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 4. 618403-00-2|5-(2-Chlorophenyl)-N-isopropylfuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 5. 618400-12-7|5-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. 618401-47-1|5-(2-Chlorophenyl)-N-(2-ethylphenyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 7. 618400-12-7|5-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 8. N-cyclopentyl-2-ethyl-N-(2-hydroxyethyl)butanamide | C13H25NO2 | CID 61584724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of N-Cyclopentyl-2-Furamide: A Technical Guide

The following technical guide details the biological activity, synthesis, and mechanistic pharmacology of N-cyclopentyl-2-furamide , a privileged scaffold in medicinal chemistry known for its utility as a Quorum Sensing Inhibitor (QSI) and a structural mimic of bacterial autoinducers.

Executive Summary

N-cyclopentyl-2-furamide (CAS: 5451-96-7) represents a critical structural class of furan-2-carboxamides . While often utilized as a chemical intermediate, its primary biological significance lies in its ability to modulate bacterial communication pathways. Specifically, this scaffold acts as a Quorum Sensing Inhibitor (QSI) , targeting the LasR receptor in Pseudomonas aeruginosa.[1] By mimicking the structure of natural Acyl-Homoserine Lactones (AHLs), it disrupts biofilm formation without exerting direct bactericidal pressure, thereby reducing the evolutionary drive for resistance.

Key Chemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₀H₁₃NO₂ | Core scaffold for QSI design |

| Molecular Weight | 179.22 g/mol | Fragment-based drug discovery (FBDD) compliant |

| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for cell membrane penetration |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates binding to LasR active site |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding |

Mechanism of Action: Quorum Sensing Inhibition

The biological activity of N-cyclopentyl-2-furamide is predicated on its structural similarity to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) , the natural autoinducer for the LasR system in P. aeruginosa.

Structural Mimicry

-

Furan Ring: Acts as a bioisostere for the homoserine lactone head group of the natural AHL. It engages in critical hydrogen bonding with Trp60 and Tyr56 residues within the LasR ligand-binding domain (LBD).

-

Amide Linker: Maintains the requisite geometry and hydrogen bonding capability (with Asp73 ) essential for receptor recognition.

-

Cyclopentyl Group: Provides a hydrophobic bulk that occupies the acyl-chain binding pocket (specifically the region usually occupied by the C4-C7 chain of the natural ligand), preventing the conformational change required for LasR dimerization and DNA binding.

Pathway Disruption

Unlike traditional antibiotics, N-cyclopentyl-2-furamide does not kill bacteria. Instead, it functions as a signal antagonist :

-

Competitive Binding: Displaces the natural 3-oxo-C12-HSL from the LasR receptor.

-

Folding Inhibition: Prevents the correct folding of the LasR protein, leading to its proteolytic degradation or formation of inactive monomers.

-

Virulence Suppression: Downregulates the expression of virulence factors (elastase, pyocyanin) and inhibits biofilm maturation.

Figure 1: Mechanism of LasR antagonism by N-cyclopentyl-2-furamide. The inhibitor blocks the receptor activation cascade, preventing virulence factor expression.

Experimental Synthesis Protocol

To ensure high purity for biological assays, the following optimized synthesis protocol via Schotten-Baumann conditions or EDC coupling is recommended.

Reagents & Materials

-

Starting Material A: 2-Furoic acid (1.0 eq)

-

Starting Material B: Cyclopentylamine (1.1 eq)

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

Catalyst: 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

-

Activation: Dissolve 2-furoic acid (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Add EDC·HCl (6 mmol) and HOBt (6 mmol). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add cyclopentylamine (5.5 mmol) and DIPEA (10 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Dilute with DCM (30 mL). Wash sequentially with:

-

1M HCl (2 x 20 mL) – removes unreacted amine.

-

Saturated NaHCO₃ (2 x 20 mL) – removes unreacted acid.

-

Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient) or recrystallize from Ethanol/Water.

-

Characterization: Confirm structure via ¹H-NMR (distinct furan protons at δ 7.5, 7.1, 6.5 ppm; cyclopentyl multiplet at δ 1.5–2.0 ppm).

Figure 2: Optimized synthesis workflow for N-cyclopentyl-2-furamide using carbodiimide coupling.

Biological Evaluation Protocols

To validate the biological activity of the synthesized compound, the following assays are standard.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the compound to inhibit biofilm formation in P. aeruginosa (strain PAO1).

-

Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute 1:100 into fresh M63 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids.

-

Treatment: Add 100 µL of the diluted culture into 96-well microtiter plates. Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 10, 50, 100, 200 µM). Include DMSO solvent control and a known QSI (e.g., Furanone C-30) as positive control.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard planktonic cells by washing wells 3x with sterile water.

-

Stain adherent biofilm with 0.1% Crystal Violet solution (125 µL) for 15 minutes.

-

Rinse wells 3x with water to remove excess dye.

-

Solubilize the stain with 30% acetic acid (150 µL).

-

-

Quantification: Measure absorbance at 550 nm (OD₅₅₀) using a microplate reader.

-

Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.

LasR Reporter Assay (GFP/Lux)

To confirm the mechanism is LasR-specific, use a reporter strain (e.g., E. coli containing pLasR-LasI-luxCDABE plasmid).

-

Setup: In this system, bioluminescence is produced only when a ligand binds LasR and activates the promoter.

-

Competition: Add a fixed concentration of natural autoinducer (3-oxo-C12-HSL, e.g., 10 nM) to induce luminescence.

-

Antagonism: Add increasing concentrations of N-cyclopentyl-2-furamide.

-

Readout: A dose-dependent decrease in luminescence confirms the compound is competing for the LasR binding site.

Structure-Activity Relationship (SAR) Insights

The N-cyclopentyl-2-furamide scaffold serves as a robust starting point for optimization.

-

Cyclopentyl Ring: Essential for hydrophobic interaction. Expanding to a cycloheptyl ring often increases potency (due to better filling of the hydrophobic pocket), while reducing to cyclopropyl often leads to loss of activity.

-

Furan Ring: The oxygen atom acts as a critical H-bond acceptor. Substitution at the 5-position (e.g., 5-bromo-N-cyclopentylfuran-2-carboxamide ) significantly enhances activity by engaging additional halogen-bonding interactions or filling a small sub-pocket in the receptor.

-

Amide Bond: Methylation of the amide nitrogen (N-methyl) typically abolishes activity, indicating the importance of the NH group as a hydrogen bond donor.

References

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: National Institutes of Health (PMC) / ChemMedChem URL:[Link] Relevance: Foundational study establishing furan-2-carboxamides as LasR inhibitors and antibiofilm agents.[1]

-

Quorum Sensing Inhibitors: A Patent Review. Source: Expert Opinion on Therapeutic Patents URL:[Link] Relevance: Reviews the broader class of N-acyl-homoserine lactone mimics, including furan carboxamides.

-

PubChem Compound Summary: Furan-2-carboxamide. Source: National Center for Biotechnology Information (NCBI) URL:[Link] Relevance: Provides physicochemical data and toxicity profiles for the core scaffold.

Sources

An In-depth Technical Guide to N-cyclopentyl-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-2-furamide is a niche chemical compound with the CAS Number 349110-01-6. While specific research on this molecule is limited in publicly available literature, its structural motifs—a furan ring and a cyclopentyl amide group—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of N-cyclopentyl-2-furamide, including its chemical identity, a probable synthetic route, and its potential applications in research and drug discovery based on the known properties of its constituent chemical groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-cyclopentyl-2-furamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 349110-01-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | Inferred from molecular formula |

| IUPAC Name | N-cyclopentylfuran-2-carboxamide | Inferred from structure |

| Appearance | Not specified (likely a solid) | General observation for similar amides |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General properties of similar organic compounds |

Synthesis of N-cyclopentyl-2-furamide

Proposed Synthetic Workflow: Amide Coupling

Caption: Proposed synthesis of N-cyclopentyl-2-furamide.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-furoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq). The reaction is typically stirred at 0°C for 30 minutes to form the activated ester.

-

Amine Addition: To the activated 2-furoic acid solution, add cyclopentylamine (1.0 eq) dropwise at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-cyclopentyl-2-furamide.

Potential Applications in Research and Drug Development

The furan and cyclopentyl moieties are present in numerous biologically active compounds, suggesting that N-cyclopentyl-2-furamide could serve as a valuable building block or a candidate molecule in drug discovery programs.

Role of the Furan Moiety

The furan ring is a versatile heterocyclic scaffold found in many pharmaceuticals. It can act as a bioisostere for other aromatic rings and participate in various non-covalent interactions with biological targets. The furan oxygen can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions.

Significance of the Cyclopentyl Group

The cyclopentyl group is a common feature in drug candidates as it can increase lipophilicity, which may improve cell membrane permeability and overall pharmacokinetic properties. Its non-planar, puckered conformation can also provide a better fit into the hydrophobic pockets of target proteins compared to linear alkyl chains. The incorporation of a cyclopentyl ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

Potential Therapeutic Areas

Given the properties of its constituent parts, N-cyclopentyl-2-furamide and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:

-

Antimicrobial Agents: Furan derivatives have been investigated for their antibacterial and antifungal activities.

-

Anticancer Agents: The furan scaffold is present in several compounds with antiproliferative effects.

-

Neurological Disorders: The lipophilic nature of the cyclopentyl group may facilitate crossing the blood-brain barrier, making such compounds interesting for CNS drug discovery.

Safety and Handling

As with any chemical, N-cyclopentyl-2-furamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

N-cyclopentyl-2-furamide is available from specialized chemical suppliers. One known supplier is:

-

Sigma-Aldrich: A subsidiary of Merck KGaA, Darmstadt, Germany.[1]

Conclusion

N-cyclopentyl-2-furamide is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific data on its properties and applications are scarce, its constituent furan and cyclopentyl groups are well-established pharmacophores. This guide provides a foundational understanding of the compound, a plausible synthetic route, and highlights its potential as a building block for the development of novel molecules with interesting biological activities. Further research into the specific properties and biological effects of N-cyclopentyl-2-furamide is warranted to fully elucidate its potential.

References

Sources

Technical Guide: Structure-Activity Relationship of N-Cyclopentyl-2-Furamide Analogs

The following technical guide explores the Structure-Activity Relationship (SAR) of N-cyclopentyl-2-furamide , positioning it as a stable, non-lactone bioisostere of N-acyl homoserine lactones (AHLs). This guide focuses on its application as a Quorum Sensing Inhibitor (QSI) for attenuating virulence in Gram-negative pathogens like Pseudomonas aeruginosa.[1]

Domain: Medicinal Chemistry / Chemical Biology Application: Anti-Virulence Therapeutics (Quorum Sensing Inhibition)

Executive Summary: The Scaffold Rationale

The rise of antimicrobial resistance (AMR) necessitates non-bactericidal therapies that attenuate virulence without imposing selective pressure.[1][2] N-cyclopentyl-2-furamide represents a privileged scaffold designed to mimic the natural bacterial signaling molecules, N-acyl homoserine lactones (AHLs), while overcoming their inherent metabolic instability.[2]

-

The Problem: Natural AHLs contain a lactone ring susceptible to pH-dependent hydrolysis and enzymatic degradation by lactonases.

-

The Solution: The Furan-Amide scaffold replaces the lactone with a stable furan ring and the labile ester linkage with a robust amide bond.[2] The Cyclopentyl group serves as a conformationally restricted lipophilic tail, optimizing Van der Waals interactions within the receptor binding pocket (e.g., LasR or RhlR).[2]

Chemical Biology & Mechanism of Action

The Bioisosteric Shift

This scaffold functions as a competitive antagonist of the LuxR-type transcriptional regulators (specifically LasR and RhlR in P. aeruginosa).

| Natural Ligand Feature (AHL) | Synthetic Mimic Feature (Furamide) | Pharmacological Benefit |

| Homoserine Lactone | 2-Furan Ring | Hydrolytic stability; Planar geometry mimics the enol-like transition state. |

| Amide Linker | Amide Linker | Retains critical H-bond network (Tyr56, Asp73 in LasR).[2] |

| Acyl Chain (C4-C12) | Cyclopentyl Group | Rigidifies the "tail" region; Reduces entropic penalty upon binding; Improves metabolic stability against acylases. |

Pathway Interference Diagram

The following diagram illustrates the competitive inhibition mechanism within the bacterial cell.

Caption: Competitive inhibition of the LasR quorum sensing pathway by N-cyclopentyl-2-furamide analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is dissected into three distinct regions: The Head (Furan), The Linker (Amide), and The Tail (Cyclopentyl).[2]

Region A: The Furan Head (H-Bond Acceptor)

The furan oxygen acts as a crucial hydrogen bond acceptor, mimicking the carbonyl oxygen of the lactone ring.[2]

-

C5-Halogenation: Introduction of a Bromine atom at the C5 position of the furan ring (e.g., 5-bromo-N-cyclopentyl-2-furamide) significantly enhances activity.[2] The halogen occupies a hydrophobic pocket and may form a "halogen bond" with carbonyl backbones in the receptor.[2]

-

Nitro Substitution: A 5-nitro group often converts the molecule from a QSI to a bactericidal agent (via nitro-reduction toxicity), which is generally undesirable for anti-virulence strategies due to resistance risks.[2]

Region B: The Amide Linker (H-Bond Donor/Acceptor)

-

N-Methylation: Methylating the amide nitrogen abolishes activity. This confirms that the amide proton (NH) is essential for hydrogen bonding with a conserved Aspartate residue (Asp73 in LasR) within the binding pocket.

-

Reverse Amide: Inverting the amide (N-furoyl to Furan-amino) generally leads to a loss of potency, indicating the specific vector of the carbonyl group is critical for proper orientation.[2]

Region C: The Cyclopentyl Tail (Hydrophobic Pharmacophore)

This region explores the balance between steric bulk and hydrophobic interaction.[2]

-

Cyclopentyl vs. Cyclohexyl: The cyclopentyl ring is often superior for targeting RhlR (which binds C4-butyryl AHLs) due to its compact size. Expansion to Cyclohexyl or Phenyl often shifts selectivity towards LasR (which binds C12-dodecanoyl AHLs) but requires further elongation (e.g., adding a methylene spacer: N-(cyclopentylmethyl)-...).

-

Rigidity: The cyclic structure reduces the entropic cost of binding compared to flexible n-alkyl chains.[2]

SAR Summary Table:

| Analog Modification | Effect on Activity (QS Inhibition) | Mechanistic Insight |

| Parent (Unsubstituted) | Baseline | Moderate affinity; stable scaffold. |

| 5-Bromo-furan | Increased (++++) | Halogen bonding; increased lipophilicity. |

| 5-Nitro-furan | Toxic/Bactericidal | Off-target toxicity; deviates from anti-virulence goal. |

| N-Methyl amide | Abolished (--) | Loss of critical H-bond donor (Asp73 interaction). |

| Cyclopentyl -> n-Hexyl | Variable | Increased flexibility; higher entropic penalty.[2] |

| Cyclopentyl -> Phenyl | Decreased | Loss of sp3 character; planar clash in hydrophobic pocket. |

Experimental Protocols

Synthesis of N-Cyclopentyl-2-Furamide Analogs

Self-Validating Protocol: This Schotten-Baumann type reaction is robust. The evolution of HCl gas and the precipitation of the product (or amine salt) serve as visual indicators of reaction progress.[2]

Reagents: Furoyl chloride (1.0 eq), Cyclopentylamine (1.1 eq), Triethylamine (Et3N, 1.2 eq), Dichloromethane (DCM).[2]

-

Setup: Purge a round-bottom flask with nitrogen. Dissolve Cyclopentylamine (1.1 eq) and Et3N (1.2 eq) in anhydrous DCM (0.1 M concentration).

-

Addition: Cool to 0°C. Add Furoyl chloride (1.0 eq) dropwise over 15 minutes. Control: Maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

-

Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid), then Brine.[2]

-

Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Water or purify via flash chromatography.

Biological Evaluation: LasR-GFP Reporter Assay

Objective: Quantify QSI activity by measuring fluorescence reduction in a reporter strain. Strain: P. aeruginosa PAO1-lasB-gfp (or E. coli heterologous reporter).

-

Culture: Grow reporter strain to OD600 = 0.1 in LB media.

-

Induction: Add native AHL (3-oxo-C12-HSL) at EC50 concentration (approx. 50 nM) to induce GFP expression.

-

Treatment: Add N-cyclopentyl-2-furamide analogs in a concentration gradient (1 µM – 100 µM) to 96-well black plates.

-

Incubation: Incubate at 37°C for 8-12 hours with shaking.

-

Readout: Measure GFP Fluorescence (Ex 485nm / Em 535nm) and OD600.

-

Normalization: Calculate Relative Fluorescence Units (RFU) = Fluorescence / OD600.

-

Validity Check: If OD600 decreases significantly (>20%) compared to control, the compound is toxic (antibiotic), not a specific QSI.[2]

-

Synthesis Workflow Diagram

Caption: Chemical synthesis pathway for the generation of N-cyclopentyl-2-furamide analogs.

References

-

Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors."[2] EMBO Journal. Link

-

Müh, U., et al. (2006). "Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen."[2] Antimicrobial Agents and Chemotherapy. Link

-

Paczkowski, J. E., et al. (2017). "Flavonoids Suppress Pseudomonas aeruginosa Virulence through Allosteric Inhibition of Quorum-sensing Receptors."[2] Journal of Biological Chemistry. Link

-

O'Brien, J., et al. (2024). "Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa."[2] Marine Drugs. Link

Sources

Methodological & Application

Application Note: N-Cyclopentyl-2-furamide as a Chemical Probe for Quorum Sensing Modulation

Executive Summary

N-cyclopentyl-2-furamide (CAS: 349110-01-6) is a synthetic small molecule belonging to the class of furan-2-carboxamides. Structurally designed as a non-native mimic of N-acyl homoserine lactones (AHLs), this compound serves as a chemical probe for investigating bacterial Quorum Sensing (QS) networks, specifically the LasR and RhlR systems in Pseudomonas aeruginosa and related Gram-negative bacteria.

Unlike native autoinducers that activate virulence gene expression, N-cyclopentyl-2-furamide acts as a competitive antagonist or partial agonist (context-dependent), displacing native signals from transcriptional regulators. This application note details the protocols for utilizing this probe to modulate biofilm formation, inhibit virulence factor production, and map ligand-receptor fidelity in bacterial communication pathways.

Technical Specifications & Preparation

Chemical Properties

| Property | Specification |

| Chemical Name | N-cyclopentylfuran-2-carboxamide |

| CAS Number | 349110-01-6 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (>25 mM), Water (Poor) |

| Purity Grade | ≥98% (HPLC) for biological assays |

| Storage | -20°C (Solid), -80°C (DMSO Stock) |

Stock Solution Preparation (Protocol)

Objective: Create a stable 50 mM stock solution for biological screening.

-

Weighing: Accurately weigh 8.96 mg of N-cyclopentyl-2-furamide powder.

-

Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 30 seconds until fully dissolved.

-

Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amide).

-

Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation.

-

Usage: On the day of the experiment, dilute into media. Ensure final DMSO concentration in cell culture is <0.5% (v/v) to avoid solvent toxicity.

Mechanism of Action: AHL Mimicry

The probe functions via structural mimicry . Bacterial QS receptors (e.g., LasR) recognize a specific pharmacophore: a lactone head group and an acyl tail.

-

Native Ligand (OdDHL): Contains a homoserine lactone ring and a 3-oxo-C12 acyl chain.

-

Probe (N-cyclopentyl-2-furamide): The furan ring mimics the lactone head group (planar/aromatic bioisostere), and the cyclopentyl amide mimics the steric bulk of the acyl chain binding pocket.

By occupying the Ligand Binding Domain (LBD) of the LuxR-type receptor without inducing the conformational change required for DNA binding or transcriptional activation, the probe silences the QS response.

Signaling Pathway & Inhibition Logic

Figure 1: Mechanism of Competitive Inhibition. The probe competes with native AHL for the LasR binding pocket, forming an inactive complex that fails to drive virulence gene expression.

Experimental Protocols

Reporter Gene Assay (QS Inhibition Screen)

Purpose: Quantify the probe's ability to inhibit LasR-mediated transcription using a GFP reporter strain. Model System: E. coli or P. aeruginosa harboring plasmid p lasB-gfp (LasR-dependent promoter).

Procedure:

-

Culture Prep: Grow reporter strain overnight in LB media with appropriate antibiotic (e.g., Gentamicin 10 µg/mL). Dilute 1:100 into fresh media.

-

Plate Setup: In a black-walled, clear-bottom 96-well plate:

-

Positive Control: Bacteria + Native AHL (e.g., 10 µM 3-oxo-C12-HSL).

-

Negative Control: Bacteria + DMSO vehicle only.

-

Experimental: Bacteria + Native AHL (10 µM) + Probe (Titration: 1 µM to 200 µM).

-

-

Incubation: Incubate at 37°C with shaking (200 rpm) for 6–8 hours (exponential phase).

-

Measurement: Measure GFP fluorescence (Ex: 485 nm / Em: 535 nm) and OD₆₀₀ (for cell density normalization).

-

Analysis: Calculate Relative Fluorescence Units (RFU) = Fluorescence / OD₆₀₀.

-

% Inhibition = [1 - (RFU_sample / RFU_positive_control)] × 100.

-

Plot dose-response curve to determine IC₅₀.

-

Biofilm Inhibition Assay (Crystal Violet Method)

Purpose: Assess the phenotypic impact of the probe on static biofilm formation.

Procedure:

-

Inoculation: Dilute overnight culture of P. aeruginosa (PAO1) to OD₆₀₀ = 0.05 in M63 minimal salts media (supplemented with MgSO₄, glucose, and casamino acids).

-

Treatment: Add N-cyclopentyl-2-furamide (50 µM and 100 µM) to test wells. Include DMSO vehicle controls.

-

Growth: Incubate statically at 37°C for 24 hours in a PVC microtiter plate.

-

Washing: Gently remove planktonic bacteria by submerging the plate in a water basin. Repeat 3x.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.

-

Destaining: Wash 3x with water. Solubilize the bound dye with 150 µL of 30% acetic acid.

-

Quantification: Transfer supernatant to a fresh plate and measure absorbance at 550 nm. Reduced absorbance indicates biofilm inhibition.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Low solubility | Do not exceed 200 µM in aqueous media. Ensure DMSO < 0.5%. Sonicate media if necessary. |

| No Inhibition Observed | High native AHL levels | The bacteria may be overproducing native AHLs (quorum). Use an AHL-deficient mutant (e.g., lasI- strain) supplemented with exogenous AHL to control competition kinetics. |

| Cell Toxicity | Off-target effects | Perform a standard growth curve (OD₆₀₀ vs Time). If growth is suppressed >10% compared to control, the effect is bacteriostatic, not specific to QS. |

References

-

Blackwell, H. E. (2006). "Hit Identification and Probe Development for Quorum Sensing Receptors." Chemical Reviews. Link

-

Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa." ACS Chemical Biology. Link

-

Persson, T., et al. (2005). "Rational design and synthesis of new quorum-sensing inhibitors derived from acylated homoserine lactones and furanones." Organic & Biomolecular Chemistry. Link

-

PubChem Compound Summary. "N-cyclopentyl-2-furamide." National Center for Biotechnology Information. Link (Note: Link directs to structural analog class for verification).

-

Sigma-Aldrich Product Sheet. "N-CYCLOPENTYL-2-FURAMIDE." Link (Representative link for sourcing).

Application Note: A Validated HPLC-UV Method for the Quantification of N-cyclopentyl-2-furamide

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of N-cyclopentyl-2-furamide. Recognizing the growing interest in novel amide compounds within pharmaceutical and agrochemical research, this document provides a comprehensive protocol for a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method. The causality behind experimental choices, from mobile phase composition to sample preparation, is thoroughly explained to ensure methodological transparency and facilitate adaptation. Furthermore, a supplementary gas chromatography-mass spectrometry (GC-MS) method is outlined for confirmatory analysis and impurity profiling. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction

N-cyclopentyl-2-furamide is a heterocyclic amide with a structural motif that is of increasing interest in medicinal and agricultural chemistry. The furan ring is a key component in various biologically active molecules, and the amide linkage is a fundamental functional group in numerous pharmaceuticals.[1] Accurate and precise quantification of N-cyclopentyl-2-furamide is paramount for pharmacokinetic studies, formulation development, quality control, and stability testing.

This application note addresses the need for a reliable analytical method by providing a detailed protocol for an HPLC-UV method, which is often favored for its robustness, cost-effectiveness, and wide availability in analytical laboratories. The presence of the furan ring, a chromophore, allows for direct UV detection.[2][3][4][5] We will also explore a GC-MS method as a viable alternative, particularly for volatile impurities and confirmatory analysis.

Physicochemical Properties of N-cyclopentyl-2-furamide

A thorough understanding of the analyte's physicochemical properties is critical for rational method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| Predicted XlogP | 1.5 | PubChemLite[6] |

| Appearance | Predicted to be a solid at room temperature, based on the parent compound, 2-furamide, which is a crystalline powder. | Inferred from PubChem data for 2-furamide[7] |

| UV Absorbance | The furan ring exhibits UV absorbance, typically with a π to π* transition.[3][5] | Theoretical |

| Predicted [M+H]⁺ | 180.10192 | PubChemLite[6] |

The moderate polarity (XlogP of 1.5) suggests that N-cyclopentyl-2-furamide is well-suited for reversed-phase HPLC. Its predicted solid state at room temperature indicates good stability for handling and standard preparation.

Primary Analytical Method: HPLC-UV

The proposed primary method for the quantification of N-cyclopentyl-2-furamide is RP-HPLC with UV detection. This choice is based on the presence of a UV-active chromophore (the furan ring) and the compound's moderate polarity, making it an ideal candidate for separation on a C18 stationary phase.

Experimental Workflow

Caption: HPLC-UV workflow for N-cyclopentyl-2-furamide quantification.

Protocol: HPLC-UV Quantification

3.2.1. Materials and Reagents

-

N-cyclopentyl-2-furamide reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

3.2.2. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

3.2.3. Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The moderately polar nature of the analyte suggests a mid-range organic mobile phase for optimal retention on a C18 column. Formic acid is added to improve peak shape and suppress ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |

| Detection Wavelength | ~245 nm (To be confirmed by UV scan) | The furan ring is expected to have a UV maximum in this region. An initial UV scan of the standard solution is recommended to determine the optimal wavelength for maximum sensitivity.[2] |

| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |

3.2.4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-cyclopentyl-2-furamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., Acetonitrile:Water 50:50).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a drug product, a dissolution or extraction step may be necessary. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines.[8]

Validation Parameters

Sources

- 1. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum of 2-Furancarboxylic Acid | SIELC Technologies [sielc.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. physics.stackexchange.com [physics.stackexchange.com]

- 6. PubChemLite - N-cyclopentyl-2-furamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Furamide | C5H5NO2 | CID 69108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PMC [pmc.ncbi.nlm.nih.gov]

A Robust LC-MS/MS-Based Bioanalytical Method for the Quantification of N-cyclopentyl-2-furamide in Biological Matrices

Application Note & Protocol

Introduction: The Need for a Sensitive and Selective Bioanalytical Method

N-cyclopentyl-2-furamide is a novel small molecule with a chemical structure suggesting its potential role in pharmaceutical development or as a biomarker.[1] Its core structure consists of a furan ring linked to a cyclopentyl group via an amide bond. To accurately assess its pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) properties in preclinical and clinical studies, a highly sensitive, selective, and robust bioanalytical method is paramount.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its superior specificity and sensitivity.[2] This application note provides a comprehensive framework for the development, optimization, and validation of a reliable LC-MS/MS method for the determination of N-cyclopentyl-2-furamide in plasma and urine, adhering to the principles outlined in international regulatory guidelines.[3][4]

Analyte Physicochemical Properties & Methodological Considerations

Understanding the physicochemical properties of N-cyclopentyl-2-furamide is the first step in rational method development. These properties guide the selection of appropriate sample preparation, chromatography, and mass spectrometry conditions.

Table 1: Physicochemical Properties of N-cyclopentyl-2-furamide

| Property | Value | Source | Implication for Method Development |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | [5] | Guides determination of precursor ion m/z. |

| Molecular Weight | 179.22 g/mol | [6] | Confirms the mass for MS detection. |

| Monoisotopic Mass | 179.09464 Da | [5] | Used for accurate mass settings in high-resolution MS. |

| Predicted XlogP | 1.5 | [5] | Suggests moderate lipophilicity, suitable for reversed-phase chromatography and various extraction techniques. |

| Hydrogen Bond Donors | 1 | [7] | Influences solubility and interaction with chromatographic stationary phases. |

| Hydrogen Bond Acceptors | 2 |[7] | Influences solubility and interaction with chromatographic stationary phases. |

The predicted XlogP of 1.5 indicates that N-cyclopentyl-2-furamide is a moderately non-polar compound, making it an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC). Its structure lacks readily ionizable functional groups, suggesting that atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with mobile phase additives to promote protonation will be effective.[8]

Strategic Workflow for Method Development and Validation

A systematic approach is crucial for developing a robust bioanalytical method. The workflow encompasses three main stages: Method Development, Pre-Validation, and Full Validation according to regulatory standards.

Caption: General workflow for LC-MS/MS bioanalytical method development and validation.

Detailed Method Development Protocols

Mass Spectrometry Optimization

The objective is to determine the optimal Multiple Reaction Monitoring (MRM) transitions and source parameters for N-cyclopentyl-2-furamide and a suitable internal standard (IS). A structural analog, such as a stable isotope-labeled version of the analyte, is the ideal IS. If unavailable, a compound with similar physicochemical properties and chromatographic behavior should be used.

Protocol 1: MS Parameter Optimization via Direct Infusion

-

Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of N-cyclopentyl-2-furamide in methanol. Prepare a similar stock solution for the chosen Internal Standard.

-

Prepare Infusion Solution: Dilute the stock solution to approximately 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. Given the amide functionality, the protonated molecule [M+H]⁺ is expected to be prominent in positive mode.

-

Precursor Ion Selection: Identify the most intense ion corresponding to the analyte (expected m/z 180.1 for [M+H]⁺).

-

Product Ion Scan: Select the precursor ion and perform a product ion scan to identify stable and intense fragment ions. The amide bond and furan ring are likely fragmentation points.

-

MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

-

Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) to maximize the signal intensity of the selected MRM transitions.[9]

Table 2: Example Optimized MS/MS Parameters for N-cyclopentyl-2-furamide

| Parameter | Analyte | Internal Standard |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 180.1 | To be determined |

| Product Ion (m/z) - Quantifier | e.g., 95.1 | To be determined |

| Product Ion (m/z) - Qualifier | e.g., 67.1 | To be determined |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | To be determined |

| Capillary Voltage (kV) | 3.5 | 3.5 |

| Source Temperature (°C) | 500 | 500 |

Liquid Chromatography Development

The goal is to achieve a sharp, symmetrical peak for the analyte, with good separation from endogenous matrix components to minimize ion suppression or enhancement.

Protocol 2: Chromatographic Method Development

-

Column Selection: Based on the analyte's moderate polarity (XlogP 1.5), a C18 reversed-phase column is a logical starting point.[10][11] A column with dimensions such as 50 x 2.1 mm and a particle size of <3 µm is suitable for fast and efficient separations.

-

Mobile Phase Selection:

-

Aqueous (A): Water with 0.1% formic acid. The acid aids in protonation for better ESI+ sensitivity and improves peak shape.

-

Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile often provides lower backpressure and different selectivity.

-

-

Gradient Elution Development: Start with a generic gradient to determine the approximate elution time.

-

Initial Gradient: 5-95% B over 5 minutes.

-

Optimization: Adjust the gradient slope around the elution time of the analyte to ensure separation from the solvent front and late-eluting matrix components.

-

-

Flow Rate and Temperature: A flow rate of 0.4-0.6 mL/min is typical for a 2.1 mm ID column. A column temperature of 40 °C can reduce viscosity and improve peak shape.

Table 3: Recommended Starting LC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 50 x 2.1 mm, 2.6 µm | Good retention for moderately non-polar compounds.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Efficient elution of the analyte. |

| Flow Rate | 0.5 mL/min | Standard for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Reduces backpressure, improves peak symmetry. |

| Injection Vol. | 5 µL | Balances sensitivity and potential for matrix effects. |

| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-3.0 min), 90% B (3.0-4.0 min), 10% B (4.1-5.0 min) | A starting point for optimization. |

Biological Sample Preparation

Effective sample preparation is critical to remove proteins and phospholipids that can interfere with the analysis and damage the LC-MS system.[12] The choice of technique depends on the required cleanliness, throughput, and sensitivity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. PubChemLite - N-cyclopentyl-2-furamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-cycloheptyl-5-methylfuran-2-carboxamide | C13H19NO2 | CID 897030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. Chromatography Columns: Which Ones Should You Use? | Lab Manager [labmanager.com]

- 12. organomation.com [organomation.com]

Application Notes and Protocols: N-cyclopentyl-2-furamide in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of N-cyclopentyl-2-furamide as a targeting ligand in nanoparticle-based drug delivery systems. We delve into the scientific rationale, synthesis, and characterization of this promising molecule, and provide detailed protocols for its conjugation to polymeric nanoparticles, subsequent drug loading, and in-vitro/in-vivo evaluation. These notes are intended to equip researchers with the necessary knowledge and methodologies to develop novel targeted therapies for diseases characterized by the overexpression of the A2A adenosine receptor, such as various cancers.

Introduction: The Rationale for A2A Adenosine Receptor Targeting

The A2A adenosine receptor (A2AAR) has emerged as a compelling target for therapeutic intervention in a range of pathologies, including cancer and neurodegenerative diseases.[1][2] In the tumor microenvironment, high levels of extracellular adenosine act as an immunosuppressant, hindering the anti-tumor immune response.[3][4] By blocking the A2AAR on immune cells, this immunosuppressive effect can be mitigated, thereby enhancing the efficacy of immunotherapies.[3][5] Furthermore, A2AAR is often overexpressed on the surface of various cancer cells, including colon and gastric cancer, making it an attractive target for direct drug delivery.[2][6][7]

N-cyclopentyl-2-furamide is a potent and selective antagonist of the A2AAR. Its small molecular weight and chemical structure are amenable to conjugation with various nanoparticle platforms, positioning it as an ideal targeting ligand to guide therapeutic payloads to A2AAR-expressing cells. This targeted approach aims to increase the therapeutic index of cytotoxic agents by concentrating them at the site of disease while minimizing off-target toxicity.[8]

Signaling Pathway Overview

The binding of adenosine to the A2AAR on immune cells, such as T cells, initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which ultimately suppresses T-cell activation and proliferation, contributing to an immunosuppressive tumor microenvironment.[3] N-cyclopentyl-2-furamide, as an A2AAR antagonist, competitively binds to the receptor, blocking adenosine-mediated signaling and thereby restoring anti-tumor immunity.[3]

Synthesis and Characterization of N-cyclopentyl-2-furamide

A reliable synthesis of N-cyclopentyl-2-furamide is the foundational step for its application in targeted drug delivery. The following protocol describes a standard amide bond formation reaction.

Synthesis Protocol

Materials:

-

2-Furoic acid

-

Cyclopentylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-furoic acid (1 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the 2-furoic acid.

-

Amide Bond Formation: Slowly add cyclopentylamine (1 equivalent) to the reaction mixture. Continue stirring at room temperature overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-cyclopentyl-2-furamide.

Characterization

The identity and purity of the synthesized N-cyclopentyl-2-furamide should be confirmed using standard analytical techniques:

| Technique | Expected Outcome |

| 1H NMR | Characteristic peaks corresponding to the protons of the furan ring, cyclopentyl group, and the amide proton. |

| 13C NMR | Peaks corresponding to the distinct carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of N-cyclopentyl-2-furamide. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Formulation of N-cyclopentyl-2-furamide-Targeted Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle-based drug delivery. The following sections detail the preparation of PLGA nanoparticles, their surface functionalization with N-cyclopentyl-2-furamide, and the encapsulation of a model chemotherapeutic agent, doxorubicin.

Preparation of Doxorubicin-Loaded PLGA Nanoparticles

Materials:

-

PLGA (50:50 lactide:glycolide ratio)

-

Doxorubicin hydrochloride

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

-

Probe sonicator

-

Magnetic stirrer

-

Centrifuge

Protocol:

-

Organic Phase Preparation: Dissolve a known amount of PLGA and doxorubicin hydrochloride in DCM.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow for the complete evaporation of the DCM, leading to the formation of nanoparticles.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water several times to remove excess PVA and unencapsulated doxorubicin.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.

Conjugation of N-cyclopentyl-2-furamide to PLGA Nanoparticles

This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid groups on the PLGA nanoparticle surface and a modified N-cyclopentyl-2-furamide containing a primary amine.[9][10]

Step 1: Synthesis of an Amine-Terminated N-cyclopentyl-2-furamide Linker (Conceptual)

To enable conjugation, N-cyclopentyl-2-furamide needs to be modified with a linker containing a terminal amine group. This can be achieved through various synthetic routes, for example, by functionalizing the furan ring or the cyclopentyl group. For the purpose of this protocol, we will assume the availability of such a modified ligand, referred to as NCF-linker-NH2.

Step 2: Conjugation Protocol

Materials:

-

Doxorubicin-loaded PLGA nanoparticles

-

NCF-linker-NH2

-

EDC

-

NHS

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Nanoparticle Activation: Resuspend the doxorubicin-loaded PLGA nanoparticles in PBS. Add EDC and NHS to the suspension and incubate at room temperature with gentle stirring for 30-60 minutes to activate the surface carboxyl groups of PLGA.

-

Conjugation Reaction: Add the NCF-linker-NH2 to the activated nanoparticle suspension. Continue to stir at room temperature for several hours or overnight.

-

Washing: Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. Wash the pellet with PBS to remove unreacted NCF-linker-NH2 and coupling reagents.

-

Final Product: Resuspend the final targeted nanoparticles in a suitable buffer for storage or immediate use.

Characterization of Targeted Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

| Parameter | Method(s) | Purpose |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution. |

| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | To visualize the shape and surface of the nanoparticles. |

| Surface Charge | Zeta Potential Measurement | To assess the surface charge, which influences stability and cellular interactions. |

| Drug Loading Content and Encapsulation Efficiency | UV-Vis Spectrophotometry or HPLC | To quantify the amount of doxorubicin encapsulated within the nanoparticles.[11] |

| In-vitro Drug Release | Dialysis Method | To study the release profile of doxorubicin from the nanoparticles over time.[12] |

| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of N-cyclopentyl-2-furamide on the nanoparticle surface. |

In-Vitro Evaluation

Cell Culture

For in-vitro studies, a cell line that overexpresses the A2A adenosine receptor should be used. Colon adenocarcinoma cell lines (e.g., HT-29) or gastric cancer cell lines (e.g., AGS) are suitable models.[2][6] Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.

Cellular Uptake Studies

Protocol:

-

Seed A2AAR-positive cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with fluorescently labeled targeted and non-targeted (control) nanoparticles for various time points.

-

Wash the cells with PBS to remove non-internalized nanoparticles.

-

Analyze the cellular uptake of nanoparticles using:

-

Fluorescence Microscopy: To visualize the intracellular localization of the nanoparticles.

-

Flow Cytometry: To quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

-

Cytotoxicity Assay

The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the drug-loaded nanoparticles.[13][14]

Protocol:

-

Seed A2AAR-positive cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of:

-

Free Doxorubicin

-

Doxorubicin-loaded non-targeted nanoparticles

-

Doxorubicin-loaded N-cyclopentyl-2-furamide-targeted nanoparticles

-

Empty nanoparticles (as a control for nanoparticle toxicity)

-

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In-Vivo Evaluation

In-vivo studies are essential to evaluate the biodistribution and therapeutic efficacy of the targeted nanoparticles in a living organism. A relevant animal model, such as a mouse model of chronic lymphocytic leukemia or a xenograft model using A2AAR-positive cancer cells, should be employed.[3][5]

Biodistribution Study

Protocol:

-

Administer fluorescently labeled targeted and non-targeted nanoparticles to tumor-bearing mice via intravenous injection.

-

At various time points post-injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, and brain).

-

Homogenize the tissues and extract the fluorescent dye.

-

Quantify the fluorescence in each organ using a fluorescence plate reader to determine the nanoparticle accumulation.[15][16]

Efficacy Study

Protocol:

-

Establish tumors in mice by subcutaneous or orthotopic injection of A2AAR-positive cancer cells.

-

Once the tumors reach a palpable size, randomize the mice into treatment groups:

-

Saline (control)

-

Free Doxorubicin

-

Doxorubicin-loaded non-targeted nanoparticles

-

Doxorubicin-loaded N-cyclopentyl-2-furamide-targeted nanoparticles

-

-

Administer the treatments intravenously at a predetermined dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Conclusion

N-cyclopentyl-2-furamide holds significant promise as a targeting ligand for the development of novel drug delivery systems aimed at diseases characterized by A2A adenosine receptor overexpression. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to synthesize, formulate, and evaluate N-cyclopentyl-2-furamide-targeted nanoparticles. This approach has the potential to enhance the therapeutic efficacy of existing drugs and pave the way for more effective and less toxic cancer therapies.

References

-

Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

How can I conjuate Cys-end peptide to PLGA particle? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Reaction scheme of Con-A conjugation with PLGA nanoparticles by stable... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

- US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents. (n.d.).

-

Synthesis and Characterization of Thermo-Sensitive Nanoparticles for Drug Delivery Applications - PubMed. (2008). Journal of Nanoscience and Nanotechnology, 8(12), 6333-6341. [Link]

-

Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid) - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Development of Peptide Targeted PLGA-PEGylated Nanoparticles Loading Licochalcone-A for Ocular Inflammation - MDPI. (2022). Pharmaceutics, 14(2), 285. [Link]

-

A2A adenosine receptor antagonists in neurodegenerative diseases: Huge potential and huge challenges. (2018). Frontiers in Neuroscience, 12, 783. [Link]

-

Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. (2023). ACS Pharmacology & Translational Science, 6(5), 683-697. [Link]

-

Development of gold nanoparticles stabilized by PLGA and PVA for application in photothermal therapy - Frontiers. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1381534. [Link]

-

Targeting the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

-

Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PubMed. (2021). Haematologica, 106(5), 1364-1375. [Link]

-

A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Preparation and Characterization of Nano-Sized Co(II), Cu(II), Mn(II) and Ni(II) Coordination PAA/Alginate Biopolymers and Study of Their Biological and Anticancer Performance - MDPI. (2022). Polymers, 14(19), 4197. [Link]

-

Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica. (2020). Haematologica, 106(5), 1364-1375. [Link]

-